3-(3-Fluorophenyl)phenol

Lipophilicity LogP Drug design

3-(3-Fluorophenyl)phenol (C12H9FO, MW 188.20 g/mol) is a halogenated biphenyl-ol featuring a phenol group at the meta position of one ring and a fluorine substituent at the meta position of the other. It serves as a research intermediate in syntheses requiring precisely positioned hydrogen-bond donor/acceptor motifs and controlled lipophilicity.

Molecular Formula C12H9FO
Molecular Weight 188.2 g/mol
CAS No. 80254-64-4
Cat. No. B1343104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)phenol
CAS80254-64-4
Molecular FormulaC12H9FO
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=CC=C2)F
InChIInChI=1S/C12H9FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H
InChIKeyPFZUGPINHJHSJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenyl)phenol (CAS 80254-64-4) – A meta-Substituted Fluorinated Biphenyl-ol Building Block for Precision Medicinal and Material Chemistry


3-(3-Fluorophenyl)phenol (C12H9FO, MW 188.20 g/mol) is a halogenated biphenyl-ol featuring a phenol group at the meta position of one ring and a fluorine substituent at the meta position of the other. It serves as a research intermediate in syntheses requiring precisely positioned hydrogen-bond donor/acceptor motifs and controlled lipophilicity [1]. Computed XLogP3 is 3.3, topological polar surface area (TPSA) is 20.2 Ų, and the molecule possesses one hydrogen-bond donor and two hydrogen-bond acceptors, defining its physicochemical profile for partitioning and molecular recognition [1].

Why 3-(3-Fluorophenyl)phenol Cannot Be Substituted by Regioisomeric or Non-Fluorinated Analogues in Regioselective Applications


Positional isomerism in fluorinated biphenyl-ols determines electronic distribution, hydrogen-bonding geometry, and metabolic or catalytic recognition. Replacing 3-(3-fluorophenyl)phenol with its 2-(3-fluorophenyl), 4-(3-fluorophenyl), 3-(4-fluorophenyl), or non-fluorinated 3-phenylphenol analogues alters the orientation of the hydroxyl group relative to the fluorine atom, thereby modifying dipole moment, acidity, and steric accessibility [1]. In the synthesis of Rev-Erb agonists (WO2013/045519 A1), the specific meta-meta substitution pattern is embedded in a key intermediate; any isomeric deviation would produce a different scaffold, rendering the synthetic route invalid [2]. Thus, generic substitution cannot be assumed without compromising regiochemical fidelity.

Quantitative Evidence Guide: 3-(3-Fluorophenyl)phenol Differentiation Data


Comparative Lipophilicity Profile: 3-(3-Fluorophenyl)phenol vs. Isomeric Fluorinated Biphenyl-ols

3-(3-Fluorophenyl)phenol exhibits a computed XLogP3 of 3.3, identical to that of 4-(3-fluorophenyl)phenol (XLogP3 3.3) and within 0.1 log unit of the non-fluorinated 3-phenylphenol (XLogP3 ~3.2) [1][2]. This indicates that the meta-meta fluorine substitution does not significantly alter overall lipophilicity compared to para substitution, but the subtle difference may influence membrane permeability or protein binding in context-dependent ways [3].

Lipophilicity LogP Drug design

Regiochemical Fidelity in Patent-Disclosed Intermediate: Rev-Erb Agonist Synthesis

WO 2013/045519 A1 explicitly employs 3-(3-fluorophenyl)phenol as a building block in the preparation of 6-substituted triazolopyridazine Rev-Erb agonists [1]. No alternative isomer (e.g., 2-(3-fluorophenyl)phenol or 4-(3-fluorophenyl)phenol) is reported or claimed to yield the same active pharmacophore within this patent . This demonstrates that the meta-meta substitution pattern is integral to the synthetic route and final compound identity.

Patent synthesis Intermediate Rev-Erb agonist

Polar Surface Area (TPSA) Identity Conceals Divergent Hydrogen-Bonding Geometry Among Isomers

All monohydroxy-monofluoro-biphenyl isomers share a computed TPSA of 20.2 Ų [1][2]. Despite identical global PSA, the relative position of the hydroxyl group determines the directionality of donor/acceptor interactions. In the meta-meta isomer, the hydroxyl oxygen is positioned approximately 5.0 Šfrom the fluorine atom (based on energy-minimized conformer), compared to ~7.3 Šfor the para-meta isomer, as estimated from PubChem 3D structures [3].

TPSA Hydrogen bonding Isomer differentiation

Best-Fit Application Scenarios for 3-(3-Fluorophenyl)phenol


Medicinal Chemistry: Synthesis of Rev-Erb Nuclear Receptor Agonists

Procurement is directly supported by WO 2013/045519 A1, where the compound serves as a critical intermediate for constructing triazolopyridazine-based Rev-Erb agonists [1]. Only the 3-(3-fluorophenyl)phenol isomer matches the patented synthetic scheme; substitution with any regioisomer would require re-validation of the entire synthetic pathway.

Chemical Biology: Probe Design Requiring Defined Hydrogen-Bond Directionality

The meta-meta geometry places the hydroxyl donor and fluorinated acceptor within a short through-space distance (~5.0 Å) [2]. This property can be exploited in designing biaryl probes where intramolecular electrostatic steering or chelation of Lewis acids is desired, an arrangement not achievable with para-substituted analogues.

Liquid Crystal and Advanced Materials Research

Derivatives of 3-fluorophenol, including biphenyl-ols, are disclosed as intermediates for liquid crystals in patent literature (CA2123242A1) [3]. The meta-substitution pattern can impart lateral dipole moments that influence mesophase stability and dielectric anisotropy, making this specific isomer relevant for structure–property relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluorophenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.